BenchChemオンラインストアへようこそ!

6-Cyclohexyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Lipophilicity LogP Membrane Permeability

This disubstituted tetrahydropyrimidine-2,4-dione features a unique N3-cyclopropyl and C6-cyclohexyl substitution pattern not widely shared among commercially available pyrimidinediones, minimizing SAR variability. With XLogP3-AA = 1.9 and only one H-bond donor, it offers superior passive membrane permeability versus more polar analogs (XLogP3-AA = 0.9). The rigid cyclopropyl group at N3 reduces entropic binding cost, making it ideal for high-affinity chemical probes (CETSA, photoaffinity labeling). Multi-vendor availability at ≥98% purity ensures batch-to-batch reproducibility across projects.

Molecular Formula C13H18N2O2
Molecular Weight 234.29 g/mol
CAS No. 2098035-68-6
Cat. No. B1482718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Cyclohexyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
CAS2098035-68-6
Molecular FormulaC13H18N2O2
Molecular Weight234.29 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C2=CC(=O)N(C(=O)N2)C3CC3
InChIInChI=1S/C13H18N2O2/c16-12-8-11(9-4-2-1-3-5-9)14-13(17)15(12)10-6-7-10/h8-10H,1-7H2,(H,14,17)
InChIKeyIHXSWNOMFVZVKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Cyclohexyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS 2098035-68-6): Baseline Chemical Identity and Procurement Context


6-Cyclohexyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS 2098035-68-6; molecular formula C₁₃H₁₈N₂O₂; MW 234.29 g/mol) is a fully synthetic, disubstituted tetrahydropyrimidine-2,4-dione derivative bearing a cyclohexyl group at the 6-position and a cyclopropyl group at the N-3 position [1]. The compound is catalogued by several research-chemical suppliers (e.g., Toronto Research Chemicals, AKSci, Leyan) typically at ≥95–98% purity and is exclusively marketed for laboratory research use, not for human or veterinary applications . Its core scaffold—a partially saturated pyrimidinedione—places it within a class of heterocycles known for diverse biological activities, including antiviral, anticancer, and anti-inflammatory effects, though specific bioactivity data for this exact derivative remain largely unpublished in the peer-reviewed or patent literature [2].

Why 6-Cyclohexyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione Cannot Be Replaced by a Generic Pyrimidinedione Analog in Research Sourcing


Small structural variations on the tetrahydropyrimidine-2,4-dione scaffold profoundly alter physicochemical properties and, by extension, molecular recognition and bioactivity profiles. For example, the replacement of a cyclohexylmethyl group at C-6 with a cyclohexyl group (as in the target compound) or modification of the N-3 substituent from hydrogen to cyclopropyl changes both logP (XLogP3-AA = 1.9 for the target vs. ~0.9 for the unsubstituted 6-cyclohexyl analog) and hydrogen-bond donor/acceptor topology [1][2]. Such differences directly impact solubility, membrane permeability, metabolic stability, and target binding. Because the target compound's specific substitution pattern (N3-cyclopropyl, C6-cyclohexyl) is not widely shared among commercially available pyrimidinediones, simple in-class interchange risks introducing uncontrolled variables into structure-activity relationship (SAR) studies, pharmacological assays, or chemical-probe campaigns, undermining data reproducibility [3].

Quantitative Differentiation of 6-Cyclohexyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione: Evidence-Based Comparator Analysis


Lipophilicity Advantage of N3-Cyclopropyl Substitution Over the Unsubstituted 6-Cyclohexyl Analog (CAS 712-43-6)

The target compound exhibits a computed XLogP3-AA of 1.9, compared with 0.9 for the structurally simpler analog 6-cyclohexylpyrimidine-2,4(1H,3H)-dione (CAS 712-43-6), which lacks the N3-cyclopropyl substituent [1][2]. This ~1.0 log unit increase represents an approximately 10-fold higher predicted octanol-water partition coefficient, reflecting the contribution of the cyclopropyl group to overall hydrophobicity.

Lipophilicity LogP Membrane Permeability SAR

Hydrogen-Bond Donor Reduction Through N3-Substitution Relative to N3-Unsubstituted Pyrimidinediones

The target compound possesses one hydrogen-bond donor (HBD), compared with two HBDs for the N3-unsubstituted analog 6-cyclohexylpyrimidine-2,4(1H,3H)-dione [1][2]. The reduction from two to one HBD is due to N3 alkylation with the cyclopropyl group, which eliminates a lactam N–H donor site.

Hydrogen Bonding Drug-likeness Metabolic Stability ADME

Conformational Rigidity and Rotatable Bond Profile Versus C6-Substituted Analogs

The target compound contains only two rotatable bonds, identical to the 6-cyclohexyl analog (CAS 712-43-6) [1][2]. However, the N3-cyclopropyl group imposes greater local conformational restriction at the lactam nitrogen compared to an N3-H, N3-methyl, or N3-ethyl substituent. This rigidity reduces the entropic penalty upon target binding relative to more flexible N3-alkyl analogs (e.g., 3-ethyl or 3-propyl tetrahydropyrimidinediones).

Conformational Analysis Entropy Target Binding Selectivity

Commercial Availability and Scalability Relative to Discontinued or Custom-Synthesis-Only Analogs

The target compound is stocked and sold as a catalog item by multiple vendors, including Toronto Research Chemicals (C277916, $95/100 mg), AKSci (8954FS), and Leyan (2231499, 98% purity), with immediate availability [1]. In contrast, several structurally related N3-cyclopropyl tetrahydropyrimidinediones (e.g., the furan-3-yl or dimethylpropyl C6-substituted analogs) appear only in custom-synthesis catalogs or have been discontinued by suppliers such as CymitQuimica .

Procurement Supply Chain Reproducibility Catalog Compound

High-Impact Application Scenarios for 6-Cyclohexyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione Based on Differentiating Properties


Lead-Optimization SAR Campaigns Targeting Intracellular Receptors or Enzymes with Permeability Constraints

Given its elevated lipophilicity (XLogP3-AA = 1.9) and reduced hydrogen-bond donor count (HBD = 1), this compound is ideally suited as a core scaffold or reference analog for medicinal chemistry programs requiring improved passive membrane permeability over more polar N3-unsubstituted pyrimidinediones (XLogP3-AA = 0.9, HBD = 2) [1]. Its multi-vendor commercial availability at ≥98% purity supports efficient procurement for iterative parallel synthesis and SAR expansion [2].

Chemical-Probe Development for Target Engagement Studies Where Conformational Rigidity Is Desired

The cyclopropyl group at N3 enforces local conformational restriction that may reduce the entropic cost of binding compared to N3-ethyl or N3-propyl tetrahydropyrimidinediones [1]. This property is valuable for designing high-affinity chemical probes intended for cellular thermal shift assays (CETSA), photoaffinity labeling, or fluorescence-polarization binding measurements, where rigid ligands often display slower off-rates and clearer target-engagement windows.

Reproducible in Vitro Toxicology or Metabolism Studies Requiring Consistent Multi-Batch Sourcing

Because the compound is stocked by multiple independent vendors (TRC, AKSci, Leyan) with documented lot-specific purity, researchers performing hepatocyte stability assays, CYP450 inhibition profiling, or hERG screening can reorder across projects and institutions without batch-to-batch or supplier-to-supplier variability—a key advantage over custom-synthesis-only or single-vendor analogs [1].

Structure-Aided Drug Design (SBDD) Leveraging the Cyclohexyl-Cyclopropyl Uracil Core

The tetrahydropyrimidine-2,4-dione core with C6-cyclohexyl and N3-cyclopropyl substituents represents a sterically defined, computationally tractable fragment for molecular docking and pharmacophore modeling [1]. Academic and industrial computational chemistry groups can procure the compound for co-crystallography or NMR-based binding studies alongside structurally related literature inhibitors (e.g., the 6-cyclohexylmethyl-3-hydroxypyrimidine-2,4-dione HIV RT inhibitor series) to explore novel target space [2].

Quote Request

Request a Quote for 6-Cyclohexyl-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.